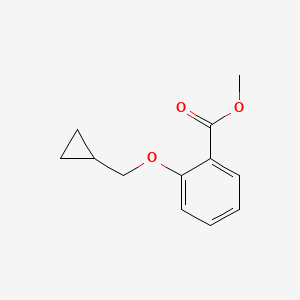

Methyl 2-(cyclopropylmethoxy)benzoate

Description

Properties

CAS No. |

25755-06-0 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 2-(cyclopropylmethoxy)benzoate |

InChI |

InChI=1S/C12H14O3/c1-14-12(13)10-4-2-3-5-11(10)15-8-9-6-7-9/h2-5,9H,6-8H2,1H3 |

InChI Key |

NWAJIZXDHCRFDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC2CC2 |

Origin of Product |

United States |

Fundamental Principles and Contextual Overview of Methyl 2 Cyclopropylmethoxy Benzoate in Organic Chemistry Research

Significance of Ester Functionalities in Contemporary Organic Synthesis

Esters are a pivotal class of organic compounds, defined by a carbonyl center bonded to an oxygen atom which is, in turn, connected to another organic group. algoreducation.com Their significance in modern organic synthesis is multifaceted, stemming from their versatility as synthetic intermediates, their widespread presence in nature, and their extensive industrial applications. solubilityofthings.comteachy.ai

In synthetic chemistry, the ester group is a key functional handle that participates in a wide array of chemical transformations. solubilityofthings.com It can be readily converted into other functional groups such as carboxylic acids, alcohols, and amides through reactions like hydrolysis, reduction, and aminolysis. Furthermore, the α-carbon to the carbonyl group can be deprotonated to form enolates, which are crucial intermediates in carbon-carbon bond-forming reactions like the Claisen condensation. solubilityofthings.com This reactivity makes esters foundational building blocks for constructing more complex molecular frameworks. fiveable.me

Beyond the laboratory, esters are integral to the natural world, often responsible for the characteristic fragrances and flavors of fruits and flowers. teachy.aiteachy.ai This has led to their extensive use in the food, beverage, and fragrance industries. teachy.ai Industrially, esters are fundamental monomers in the production of polymers, most notably polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). teachy.ai They also serve as effective solvents for paints, resins, and adhesives due to their moderate polarity and ability to dissolve a wide range of organic substances. algoreducation.comteachy.ai

Role of Cyclopropyl (B3062369) Moieties in Advanced Molecular Architectures

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. Its inclusion in molecular architectures imparts unique structural and electronic properties that are highly valued in fields like medicinal chemistry. scientificupdate.comiris-biotech.de The inherent ring strain of the cyclopropane (B1198618) ring results in C-C bonds with significant p-character, shorter and stronger C-H bonds, and a planar arrangement of its three carbon atoms. scientificupdate.comacs.orgresearchgate.net

These features make the cyclopropyl ring a versatile tool for drug design. acs.org It is often used to:

Enhance Metabolic Stability : The strong C-H bonds on a cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in more flexible alkyl chains. hyphadiscovery.com For instance, replacing an N-ethyl group, which is prone to oxidation, with an N-cyclopropyl group can improve a drug's metabolic profile. iris-biotech.de

Increase Potency and Selectivity : The rigid, well-defined conformation of the cyclopropyl group can lock a molecule into a specific orientation that is optimal for binding to a biological target. iris-biotech.de This conformational constraint can lead to a more favorable entropic contribution to binding, thereby enhancing potency and reducing off-target effects. acs.org

Modulate Physicochemical Properties : A cyclopropyl group can be used as a rigid linker or as an isosteric replacement for other groups like alkenes or gem-dimethyl groups. scientificupdate.comhyphadiscovery.com It can influence properties such as lipophilicity and pKa, helping to fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.deacs.org

The increasing prevalence of cyclopropyl-containing compounds in preclinical and clinical development underscores the strategic importance of this moiety in creating advanced and effective molecular entities. acs.orgresearchgate.net

Structural Elucidation and Characterization Methodologies Applicable to Benzoate (B1203000) Esters

Determining the precise molecular structure of a compound like Methyl 2-(cyclopropylmethoxy)benzoate is fundamental to understanding its chemical properties and potential applications. A combination of spectroscopic and crystallographic techniques is typically employed for the unambiguous characterization of benzoate esters.

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon-13) NMR are among the most powerful tools for structural elucidation in organic chemistry. nih.gov

¹H NMR : This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-(cyclopropylmethoxy)benzoate, distinct signals would be expected for the aromatic protons, the methyl ester protons, the methylene (B1212753) protons of the cyclopropylmethoxy group, and the protons on the cyclopropyl ring itself. The splitting patterns and integration of these signals would confirm the connectivity.

¹³C NMR : This method detects the carbon atoms in a molecule, providing information about the carbon skeleton. One would expect to see separate signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). phcogj.com For a benzoate ester, a strong, characteristic absorption band for the C=O (carbonyl) stretch of the ester group is typically observed. phcogj.com Other key absorptions would include C-O stretching for the ester and ether linkages, C=C stretching for the aromatic ring, and C-H stretching for the aromatic, alkyl, and cyclopropyl groups. researchgate.net

Below is a table of predicted spectroscopic data for Methyl 2-(cyclopropylmethoxy)benzoate based on its structure and data from analogous compounds.

| Technique | Functional Group / Proton Environment | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic protons (Ar-H) | ~6.8 - 7.8 ppm |

| Methoxy (B1213986) protons (-OCH₂) | ~3.9 - 4.1 ppm | |

| Methyl ester protons (-COOCH₃) | ~3.8 - 3.9 ppm | |

| Cyclopropyl methine proton (-CH-) | ~1.2 - 1.5 ppm | |

| Cyclopropyl methylene protons (-CH₂-) | ~0.3 - 0.7 ppm | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~165 - 170 ppm |

| Aromatic carbons (Ar-C) | ~110 - 160 ppm | |

| Methoxy carbon (-OCH₂) | ~70 - 75 ppm | |

| Methyl ester carbon (-COOCH₃) | ~50 - 55 ppm | |

| Cyclopropyl methine carbon (-CH-) | ~10 - 15 ppm | |

| Cyclopropyl methylene carbons (-CH₂-) | ~3 - 10 ppm | |

| FT-IR | C=O Stretch (Ester) | ~1720 - 1740 cm⁻¹ |

| C-O Stretch (Ester & Ether) | ~1100 - 1300 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1450 - 1600 cm⁻¹ | |

| C-H Stretch (Aromatic & Aliphatic) | ~2850 - 3100 cm⁻¹ |

When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and conformational details. nih.gov

For benzoate esters, X-ray crystallography can reveal:

The conformation of the ester group relative to the aromatic ring. rsc.org

The planarity of the benzene (B151609) ring.

The precise geometry of the cyclopropylmethoxy substituent.

The intermolecular interactions, such as hydrogen bonds or π–π stacking, that govern the crystal packing. researchgate.net

The analysis of crystalline structures of related benzoate derivatives demonstrates the utility of this method in establishing unambiguous molecular conformations and packing arrangements in the solid state. nih.govresearchgate.netrsc.org This level of detail is crucial for structure-property relationship studies and in computational chemistry for validating theoretical models.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Cyclopropylmethoxy Benzoate

Nucleophilic Acyl Substitution Mechanisms of the Benzoate (B1203000) Ester Group

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including benzoate esters like methyl 2-(cyclopropylmethoxy)benzoate. This reaction involves the substitution of the methoxy (B1213986) group (-OCH3) by a nucleophile. The general mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl group is influenced by the electronic effects of the substituents on the benzene (B151609) ring. libretexts.org

Hydrolysis of methyl 2-(cyclopropylmethoxy)benzoate to 2-(cyclopropylmethoxy)benzoic acid and methanol (B129727) can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to the methoxy group, converting it into a good leaving group (methanol). The intermediate then collapses, expelling methanol and regenerating the carbonyl group to yield the carboxylic acid.

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) ion (OH-), the hydroxide nucleophile directly attacks the carbonyl carbon. quizlet.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. researchgate.net This intermediate then collapses, eliminating the methoxide (B1231860) ion (-OCH3) as the leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product. quizlet.com

| Condition | Initial Step | Nucleophile | Intermediate | Leaving Group | Final Product (after workup if needed) |

|---|---|---|---|---|---|

| Acid-Catalyzed | Protonation of carbonyl oxygen | Water | Neutral tetrahedral intermediate | Methanol | 2-(cyclopropylmethoxy)benzoic acid |

| Base-Promoted | Nucleophilic attack by hydroxide ion | Hydroxide ion | Anionic tetrahedral intermediate | Methoxide ion | 2-(cyclopropylmethoxy)benzoic acid |

In the hydrolysis of esters, the cleavage can theoretically occur at either the acyl-oxygen bond (between the carbonyl carbon and the oxygen of the -OR group) or the alkyl-oxygen bond (between the oxygen and the alkyl group of the -OR group). For methyl 2-(cyclopropylmethoxy)benzoate, this would be the C(O)-OCH3 bond or the C(O)O-CH3 bond, respectively.

Isotopic labeling studies on similar esters have conclusively shown that the hydrolysis of esters typically proceeds via acyl-oxygen cleavage . masterorganicchemistry.com When ester hydrolysis is carried out in water enriched with the oxygen-18 isotope (H2¹⁸O), the ¹⁸O is incorporated into the resulting carboxylic acid, not the alcohol. This indicates that the bond between the acyl group and the oxygen of the methoxy group is broken.

The reduction of methyl 2-(cyclopropylmethoxy)benzoate to (2-(cyclopropylmethoxy)phenyl)methanol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic acyl substitution where a hydride ion (H-) from the reducing agent attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion to form an aldehyde intermediate, 2-(cyclopropylmethoxy)benzaldehyde. This aldehyde is then rapidly reduced by another equivalent of the hydride reagent to the corresponding primary alcohol.

Weaker reducing agents, under carefully controlled conditions, can sometimes allow for the isolation of the aldehyde intermediate, though this is often challenging as aldehydes are more reactive towards reduction than esters.

The reaction of methyl 2-(cyclopropylmethoxy)benzoate with Grignard reagents (R-MgX) results in the formation of a tertiary alcohol. askfilo.comquizlet.com The mechanism involves two successive additions of the Grignard reagent.

In the first step, the Grignard reagent acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, eliminating the methoxide ion to form a ketone. The newly formed ketone is more reactive than the starting ester, and it immediately reacts with a second equivalent of the Grignard reagent. quizlet.com This second nucleophilic attack leads to a new tetrahedral intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol. askfilo.com

Methyl 2-(cyclopropylmethoxy)benzoate can undergo aminolysis to form N-substituted 2-(cyclopropylmethoxy)benzamides. This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the ester. The mechanism is a nucleophilic acyl substitution. nih.gov

The amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen can occur. The intermediate then collapses, expelling the methoxide ion as the leaving group. The methoxide ion can then deprotonate the newly formed protonated amide to yield the final amide product and methanol. This reaction can be catalyzed by acid or base, and in some cases, proceeds thermally. researchgate.net

Detailed Hydrolysis Pathways (Acid-Catalyzed and Base-Promoted)

Reactivity and Mechanistic Studies of the Cyclopropyl (B3062369) Group

The chemical behavior of the cyclopropyl group in methyl 2-(cyclopropylmethoxy)benzoate is a focal point of mechanistic investigations. The ether linkage to the benzoate moiety can influence the electron density and, consequently, the reactivity of the cyclopropane (B1198618) ring.

The significant ring strain in the cyclopropane ring, estimated to be around 27 kcal/mol, is a primary driver of its reactivity. This strain arises from bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. As a result, the carbon-carbon bonds in the cyclopropane ring have a higher p-character than typical alkanes, making them susceptible to reactions that lead to ring-opening and the release of this strain energy. nih.gov

In the context of methyl 2-(cyclopropylmethoxy)benzoate, the ether oxygen atom can further activate the strained C-C bonds of the cyclopropyl ring through electron donation. acs.org This electronic effect can lower the activation energy for transformations involving the ring, making it more susceptible to attack by various reagents. The reactivity of cyclopropanes is governed not only by ring strain but also by the electronic nature of their substituents. nih.gov For instance, cyclopropanes bearing electron-accepting groups can act as electrophiles in polar, ring-opening reactions. nih.gov While the benzoate group in methyl 2-(cyclopropylmethoxy)benzoate is not directly attached to the cyclopropane ring, its electronic influence can be transmitted through the ether linkage.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.5 |

| Cyclobutane | 26.3 |

| Cyclopentane | 6.2 |

| Cyclohexane | 0 |

This table provides a comparative view of the ring strain in small cycloalkanes, highlighting the high strain energy of cyclopropane which is a key factor in its reactivity.

The ring-opening of the cyclopropyl group in cyclopropylmethyl ethers can proceed through various mechanistic pathways, including acid-catalyzed, base-catalyzed, and radical-mediated routes. For aryl cyclopropylmethyl ethers, acid-catalyzed ring-opening is a common transformation. tandfonline.com

Under acidic conditions, the ether oxygen of methyl 2-(cyclopropylmethoxy)benzoate can be protonated, forming a good leaving group. Subsequent cleavage of a carbon-carbon bond in the cyclopropane ring can lead to the formation of a stable carbocationic intermediate. The stability of the resulting carbocation is a crucial factor in determining the reaction pathway. The cyclopropylmethyl cation is known to be particularly stable due to hyperconjugation, where the bent bonds of the cyclopropane ring overlap with the empty p-orbital of the carbocation. tandfonline.com This stability facilitates the ring-opening process.

The ring-opening can proceed via different pathways, often leading to the formation of homoallylic alcohols or ethers. nih.gov The specific products formed depend on the reaction conditions and the nature of the nucleophiles present. For example, in the presence of a nucleophile, a stereoinvertive nucleophilic substitution at a quaternary carbon center of a cyclopropyl carbinol derivative has been observed, proceeding through a cyclopropyl carbinyl cation intermediate. nih.gov

Table 2: Potential Ring-Opening Products of Methyl 2-(cyclopropylmethoxy)benzoate under Acidic Conditions

| Reactant | Conditions | Potential Product(s) |

| Methyl 2-(cyclopropylmethoxy)benzoate | H₃O⁺ | Methyl 2-(4-hydroxybutoxy)benzoate |

| Methyl 2-(cyclopropylmethoxy)benzoate | HX (anhydrous) | Methyl 2-(4-halobutoxy)benzoate |

| Methyl 2-(cyclopropylmethoxy)benzoate | ROH, H⁺ | Methyl 2-(4-alkoxybutoxy)benzoate |

This table outlines plausible ring-opening products of methyl 2-(cyclopropylmethoxy)benzoate under various acidic conditions, based on known reactivity patterns of cyclopropylmethyl ethers.

The stereochemistry of reactions involving the cyclopropyl group is a critical aspect of mechanistic studies. Transformations of cyclopropyl ethers can proceed with a high degree of stereochemical control. For instance, the isomerization of optically active alkyl cyclopropyl ethers to allyl ethers catalyzed by zinc iodide has been shown to be stereospecific, with the stereochemistry of the cyclopropyl ether skeleton being fully conserved in the resulting allyl ether. acs.org

In nucleophilic substitution reactions involving cyclopropyl carbinol derivatives, a high level of stereochemical control with pure inversion of configuration at the quaternary carbon stereocenter has been reported. nih.gov This suggests that the nucleophilic attack occurs from the backside of the leaving group, consistent with an Sₙ2-like mechanism.

Computational Chemistry and Theoretical Modelling of Methyl 2 Cyclopropylmethoxy Benzoate

Simulation of Reaction Mechanisms and Energy Profiles

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.commdpi.com For Methyl 2-(cyclopropylmethoxy)benzoate, MD simulations would provide significant insights into its conformational flexibility and the nature of its interactions with its environment.

Conformational Analysis:

The conformational landscape of Methyl 2-(cyclopropylmethoxy)benzoate is primarily defined by the rotation around several key single bonds: the bond connecting the cyclopropylmethyl group to the ether oxygen, the ether oxygen to the benzene (B151609) ring, and the ester group relative to the ring. MD simulations can explore these rotational degrees of freedom to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in a non-polar solvent, or in an aqueous solution).

Intermolecular Interactions:

MD simulations are also invaluable for studying how Methyl 2-(cyclopropylmethoxy)benzoate interacts with other molecules, such as solvents or biological macromolecules. mdpi.com By placing the molecule in a simulation box filled with solvent molecules (e.g., water, methanol), the simulations can model the solvation process and characterize the non-covalent interactions (van der Waals forces, dipole-dipole interactions) that govern its solubility and distribution properties.

Force fields such as AMBER, CHARMM, or OPLS-AA would be used to describe the interatomic forces within the simulation. nih.gov The choice of force field is crucial for accurately representing the π-system of the benzoate (B1203000) ring and the specific stereoelectronic properties of the cyclopropyl (B3062369) group. nih.gov The simulations would track the positions of all atoms over time, allowing for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

An illustrative table of potential conformational energy minima that could be obtained from such a simulation is presented below.

| Conformer | Dihedral Angle (C(ring)-O-CH2-C(cyclo)) | Relative Energy (kcal/mol) |

| 1 | 180° (anti-periplanar) | 0.00 |

| 2 | +60° (gauche) | 1.5 |

| 3 | -60° (gauche) | 1.5 |

| 4 | 0° (syn-periplanar) | 4.0 |

This is an illustrative table. Actual values would be determined from quantum mechanical calculations or detailed molecular dynamics simulations.

In Silico Approaches for Rational Design and Synthetic Planning

In silico methods are instrumental in modern chemistry for accelerating the discovery and development of new molecules and synthetic routes. These computational tools can predict molecular properties, assess synthetic feasibility, and guide the design of new compounds with desired characteristics.

Prediction of Synthetic Accessibility and Feasible Reaction Pathways

Computational tools can be employed to predict the most efficient and viable synthetic routes for Methyl 2-(cyclopropylmethoxy)benzoate. Software applications can analyze the structure of a target molecule and retrospectively suggest potential disconnections and precursor molecules.

For Methyl 2-(cyclopropylmethoxy)benzoate, a likely synthetic pathway involves two key reactions: an etherification and an esterification. Computational models could help in evaluating the feasibility of different sequences:

Williamson Ether Synthesis followed by Fischer Esterification: This would involve reacting methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) with cyclopropylmethyl bromide.

Esterification followed by Etherification: This route would start with 2-(cyclopropylmethoxy)benzoic acid, which would then be esterified with methanol (B129727) using an acid catalyst.

Computational software can assess these pathways by considering factors such as the availability and cost of starting materials, the predicted yield of each step, and the potential for side reactions. For example, quantum mechanics calculations could be used to model the transition states of the etherification step to predict its activation energy and, consequently, its likely success under various reaction conditions. Furthermore, software can predict potential degradation pathways under stress conditions, which is valuable for pharmaceutical development. nih.gov

An example of a computational synthetic accessibility score for related benzoate esters is shown in the table below.

| Compound | Predicted Synthetic Route | Key Intermediate | Predicted Accessibility Score (out of 10) |

| Methyl 2-methoxybenzoate (B1232891) | Etherification of Methyl Salicylate | Methyl Salicylate | 8.5 |

| Methyl 2-ethoxybenzoate | Etherification of Methyl Salicylate | Methyl Salicylate | 8.2 |

| Methyl 2-(cyclopropylmethoxy)benzoate | Etherification of Methyl Salicylate | Methyl Salicylate | 7.8 (Hypothetical) |

This table contains hypothetical data for illustrative purposes.

Application in Virtual Molecule Design and Library Generation

Methyl 2-(cyclopropylmethoxy)benzoate can serve as a scaffold for the design of virtual libraries of related molecules. nih.govbenthamdirect.com These libraries can then be screened in silico against biological targets of interest, such as enzymes or receptors, to identify potential drug candidates. acs.orgresearchgate.netnih.gov

The process would involve systematically modifying different parts of the parent molecule:

The Cyclopropyl Group: This could be replaced with other small cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) or opened to form various branched alkyl chains.

The Benzoate Ring: Substituents such as halogens, alkyl groups, or nitro groups could be added at different positions on the ring to modulate the electronic properties and binding interactions.

The Methyl Ester: This could be changed to other alkyl esters (e.g., ethyl, propyl) or converted to an amide to alter solubility and hydrogen bonding capabilities.

Using computational tools, thousands of such virtual analogs can be generated and their drug-like properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) can be calculated to filter for compounds with a higher probability of being successful drug candidates. These selected compounds can then be subjected to more computationally intensive studies like molecular docking. nih.gov

Structure-Activity Relationship (SAR) Studies for Chemical Modification (focused on synthetic and mechanistic impact)

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity or chemical properties. nih.govnih.gov While typically focused on biological activity, SAR principles can also be applied to understand the impact of structural modifications on synthetic accessibility and reaction mechanisms.

For Methyl 2-(cyclopropylmethoxy)benzoate, a systematic SAR study would involve synthesizing a series of analogs and evaluating them. For example, one could investigate how the nature of the alkoxy group at the 2-position influences the reactivity of the ester group.

Steric Effects: The bulky cyclopropylmethoxy group may sterically hinder the approach of reagents to the adjacent ester functionality. An SAR study could compare the rate of hydrolysis of Methyl 2-(cyclopropylmethoxy)benzoate with that of methyl 2-methoxybenzoate and methyl 2-isopropoxybenzoate. Computational modeling could quantify this steric hindrance by calculating steric interaction energies.

Electronic Effects: While the cyclopropylmethoxy group is primarily an electron-donating group via resonance, modifications to the cyclopropyl ring itself (e.g., adding electron-withdrawing substituents) could subtly alter the electronic properties of the benzene ring. This, in turn, could affect the electrophilicity of the ester carbonyl carbon.

A hypothetical SAR table exploring the synthetic impact of such modifications is presented below.

| R Group in Methyl 2-(R-oxy)benzoate | Relative Rate of Ester Hydrolysis (Predicted) | Key Influencing Factor |

| -CH3 | 1.00 | Minimal steric hindrance |

| -CH2CH3 | 0.85 | Minor increase in steric hindrance |

| -CH2-c-C3H5 | 0.70 (Hypothetical) | Moderate steric hindrance |

| -CH(CH3)2 | 0.50 | Significant steric hindrance |

This table is for illustrative purposes and contains hypothetical data.

By combining synthetic experiments with computational analysis, a detailed understanding of the structure-property relationships of Methyl 2-(cyclopropylmethoxy)benzoate and its derivatives can be developed, guiding future synthetic efforts and molecular design.

Future Research Directions and Unexplored Avenues in Methyl 2 Cyclopropylmethoxy Benzoate Chemistry

Development of Novel Stereoselective Synthetic Routes

While Methyl 2-(cyclopropylmethoxy)benzoate itself does not possess a chiral center, the introduction of substituents on the cyclopropane (B1198618) ring would create stereoisomers with potentially distinct biological activities or material properties. Future research could, therefore, productively focus on developing novel stereoselective synthetic routes to chiral analogues of this compound.

The asymmetric Simmons-Smith cyclopropanation of allylic alcohols represents a powerful method for generating chiral cyclopropanes. nih.gov A forward-thinking synthetic strategy could involve the asymmetric cyclopropanation of an appropriate alkene precursor, followed by functional group manipulation to yield the desired chiral cyclopropylmethanol (B32771). This chiral alcohol could then be coupled with a salicylic (B10762653) acid derivative. The development of tandem reactions, where sequential transformations occur in a single pot, could offer an efficient route to these chiral cyclopropyl (B3062369) alcohols with high enantioselectivity and diastereoselectivity. nih.gov

Another avenue for exploration lies in the diastereoselective substitution of chiral, non-racemic bromocyclopropanes with alkoxides. researchgate.net This methodology utilizes a chiral center on a cyclopropene (B1174273) intermediate to control the configuration of adjacent stereocenters. ku.edumdpi.com Adapting this strategy would involve the synthesis of a chiral bromocyclopropane (B120050) precursor and its subsequent reaction with methyl salicylate (B1505791) under conditions that ensure high stereocontrol. The success of such routes would hinge on the careful selection of chiral auxiliaries or catalysts to govern the stereochemical outcome. york.ac.ukyoutube.com

Table 1: Potential Stereoselective Strategies for Chiral Analogues

| Strategy | Key Transformation | Potential Advantages | Key Challenges |

| Asymmetric Cyclopropanation | Simmons-Smith reaction of an allylic alcohol precursor | High enantioselectivity, well-established precedents. nih.gov | Multi-step synthesis, potential for intermediate purification challenges. |

| Chiral Auxiliary-Based Synthesis | Diastereoselective substitution of chiral bromocyclopropanes | High diastereoselectivity, potential for recyclable auxiliaries. researchgate.netyork.ac.uk | Synthesis of the chiral precursor, optimization of substitution conditions. |

| Catalytic Asymmetric Synthesis | Use of chiral catalysts for key bond-forming reactions | Atom economy, potential for high turnover numbers. nih.gov | Catalyst design and screening, controlling multiple stereocenters. |

Exploration of Unconventional Reaction Conditions and Catalytic Systems

Moving beyond traditional batch processing, the synthesis of Methyl 2-(cyclopropylmethoxy)benzoate could be significantly enhanced by exploring unconventional reaction conditions, such as microwave-assisted synthesis and continuous-flow chemistry.

Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. rsc.orgnih.gov The application of microwave assistance to the Williamson ether synthesis or the esterification steps in the production of Methyl 2-(cyclopropylmethoxy)benzoate could lead to more efficient and environmentally friendly protocols. nih.govasianpubs.org For instance, the esterification of benzoic acid has been successfully demonstrated in a continuous flow microwave reactor, suggesting a promising path for process intensification. dnu.dp.ua

Continuous-flow chemistry offers numerous advantages over batch synthesis, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. acs.orgresearchgate.netyoutube.com A flow-based synthesis of Methyl 2-(cyclopropylmethoxy)benzoate could involve pumping streams of methyl salicylate and a cyclopropylmethyl halide with a suitable base through a heated reactor coil. researchgate.net This approach could minimize side reactions and facilitate easier purification. acs.orgresearchgate.net

Furthermore, the development of novel catalytic systems for the core reactions is a fertile area for research. For the Williamson ether synthesis step, exploring recyclable solid-supported catalysts could simplify product purification and reduce waste. francis-press.com For the esterification, solid acid catalysts, such as those based on zirconium/titanium, have shown promise for the synthesis of methyl benzoates and could offer a reusable and less corrosive alternative to traditional mineral acids. researchgate.netmdpi.com A catalytic version of the Williamson ether synthesis (CWES) using weak alkylating agents at high temperatures also presents an innovative, "green" alternative that avoids salt production. researchgate.netresearchgate.netacs.orgacs.org

Table 2: Comparison of Conventional and Unconventional Synthesis Conditions

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous-Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov | Minutes acs.orgresearchgate.net |

| Energy Efficiency | Often lower | Generally higher | High due to efficient heat transfer |

| Scalability | Can be challenging | Can be limited | Readily scalable |

| Safety | Standard protocols | Enhanced for sealed vessels | High, especially for hazardous reactions youtube.com |

| Process Control | Basic | Moderate | Precise control of parameters |

Advanced In Silico Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential biological activity of molecules before their synthesis, thereby guiding experimental efforts. For Methyl 2-(cyclopropylmethoxy)benzoate and its derivatives, several in silico methodologies could be applied.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com By synthesizing a small library of analogues of Methyl 2-(cyclopropylmethoxy)benzoate and evaluating their activity in a relevant assay, a QSAR model could be developed. nih.govnih.govproquest.com Such a model could identify key structural features, such as hydrophobicity (logP) and steric parameters (Molar Refractivity), that influence activity, and then be used to predict the activity of unsynthesized analogues. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nsbmb.org.ng If a biological target for Methyl 2-(cyclopropylmethoxy)benzoate is hypothesized or identified, molecular docking could be used to predict its binding mode and affinity. nih.govnih.govresearchgate.net This can provide insights into the mechanism of action and guide the design of more potent derivatives. For example, docking studies have been successfully employed to investigate the binding of other benzoate (B1203000) derivatives to various protein targets. nih.gov

Beyond biological activity, computational methods can also predict reaction outcomes and optimize synthetic routes. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, elucidate transition states, and predict the feasibility of proposed synthetic pathways. This can help in understanding and overcoming potential synthetic hurdles without extensive experimental work.

Table 3: Application of In Silico Methodologies

| Methodology | Application for Methyl 2-(cyclopropylmethoxy)benzoate | Predicted Outcomes |

| QSAR | Correlate structural features of analogues with a specific activity (e.g., herbicidal, fungicidal). nih.govnih.gov | Predictive models for biological activity, identification of key physicochemical properties. |

| Molecular Docking | Predict binding to a specific biological target (e.g., enzyme, receptor). nsbmb.org.ngnih.gov | Binding affinity (scoring), interaction patterns, guidance for rational drug design. |

| DFT Calculations | Model transition states and reaction energies for proposed synthetic routes. | Reaction feasibility, mechanistic insights, prediction of selectivity. |

Q & A

Q. What are the recommended synthetic methods for Methyl 2-(cyclopropylmethoxy)benzoate, and how can reaction efficiency be monitored?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of structurally similar cyclopropylmethoxy-substituted benzofurans. Key steps include:

Q. How should researchers characterize the purity and structural integrity of Methyl 2-(cyclopropylmethoxy)benzoate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm substitution patterns and cyclopropane ring integrity. Compare chemical shifts with analogous compounds (e.g., Ethyl 2-methoxybenzoate derivatives) .

- Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Identify ester carbonyl (C=O) and ether (C-O-C) stretches between 1700–1750 cm⁻¹ and 1100–1250 cm⁻¹, respectively .

Q. What safety protocols are essential when handling Methyl 2-(cyclopropylmethoxy)benzoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent removal steps .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How can conflicting NMR data arising from diastereomeric mixtures be resolved during the synthesis of cyclopropylmethoxy-substituted benzoates?

Methodological Answer:

- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .

- X-ray Crystallography: Resolve ambiguous NOE correlations or coupling constants by determining crystal structures using programs like SHELXL .

- Dynamic NMR Studies: Analyze temperature-dependent spectra to identify rotameric or conformational equilibria .

Q. What strategies optimize the regioselective introduction of cyclopropylmethoxy groups in benzoate derivatives under palladium-catalyzed conditions?

Methodological Answer:

- Ligand Screening: Test phosphine ligands (e.g., SPhos, Xantphos) to enhance coupling efficiency and regioselectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic substrates, while toluene may favor steric control .

- Substrate Pre-Functionalization: Protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups to direct coupling .

Q. How can researchers design experiments to assess the biological activity of Methyl 2-(cyclopropylmethoxy)benzoate derivatives against enzyme targets?

Methodological Answer:

- In Vitro Assays: Conduct enzyme inhibition studies (e.g., IC₅₀ determination) using fluorescence-based or colorimetric substrates .

- Molecular Docking: Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., cyclooxygenase-2) .

- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) to map pharmacophoric regions .

Q. What analytical approaches are recommended when encountering discrepancies between theoretical and observed mass spectral data?

Methodological Answer:

- Isotopic Pattern Analysis: Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker DataAnalysis) to detect impurities .

- Tandem MS (MS/MS): Fragment ions can confirm unexpected adducts (e.g., sodium/potassium) or decomposition products .

- Cross-Validation with NMR: Combine HRMS with DEPT or HSQC NMR experiments to verify molecular composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.